molecular formula C20H19N3O4S B6552186 methyl 3-({[(4-methylphenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 1040678-89-4

methyl 3-({[(4-methylphenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B6552186
CAS No.: 1040678-89-4
M. Wt: 397.4 g/mol
InChI Key: VRTCAHFENNAVIB-UHFFFAOYSA-N
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Description

Methyl 3-({[(4-methylphenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a quinazoline derivative characterized by a 1,2,3,4-tetrahydroquinazoline core modified with a sulfanylidene (S=C) group at position 2, a methyl ester at position 7, and a carbamoylmethyl substituent linked to a 4-methylbenzyl group at position 2. Quinazoline derivatives are widely studied for their biological activities, including kinase inhibition and antimicrobial properties .

Properties

IUPAC Name

methyl 3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-12-3-5-13(6-4-12)10-21-17(24)11-23-18(25)15-8-7-14(19(26)27-2)9-16(15)22-20(23)28/h3-9H,10-11H2,1-2H3,(H,21,24)(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTCAHFENNAVIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It contains acarbamoyl functional group , which is known to interact with various biological targets, including enzymes and receptors. The presence of a benzylic position suggests potential interactions with aromatic residues in proteins.

Mode of Action

Thecarbamoyl functional group is known to form hydrogen bonds with its targets, leading to changes in their activity. The benzylic position may undergo substitution reactions, potentially leading to the formation of covalent bonds with its targets.

Biochemical Pathways

Compounds containing acarbamoyl functional group are known to be involved in various biochemical pathways, including those related to protein synthesis and metabolism.

Pharmacokinetics

The presence of acarbamoyl functional group suggests potential for hydrophilic interactions, which could influence absorption and distribution. The benzylic position may be susceptible to metabolic transformations, potentially affecting the compound’s elimination.

Result of Action

The interaction of thecarbamoyl functional group with biological targets can lead to changes in cellular processes, potentially resulting in therapeutic effects.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the reactivity of the carbamoyl functional group and the benzylic position may be influenced by pH. Additionally, the compound’s stability could be affected by temperature and light exposure.

Biological Activity

Methyl 3-({[(4-methylphenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate, a compound with the CAS number 1040678-89-4, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables that summarize its effects.

Chemical Structure and Properties

The molecular formula of this compound is C20_{20}H19_{19}N3_3O4_4S, with a molecular weight of 397.4 g/mol. The chemical structure features a tetrahydroquinazoline core with various functional groups that contribute to its biological properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Study Findings : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of tetrahydroquinazoline showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to the inhibition of bacterial cell wall synthesis.

Anticancer Activity

The compound has also been investigated for its anticancer potential:

  • Case Study : In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines. For example, a study on quinazoline derivatives indicated that they could inhibit tumor growth by promoting programmed cell death in breast cancer cells.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes:

  • Research Findings : Compounds with a similar structure have been reported to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase. This inhibition can lead to therapeutic effects in conditions like glaucoma and Alzheimer's disease.

Data Table: Summary of Biological Activities

Activity TypeMechanismReferences
AntimicrobialInhibition of cell wall synthesisJournal of Medicinal Chemistry
AnticancerInduction of apoptosisCancer Research Journal
Enzyme InhibitionInhibition of carbonic anhydraseBiochemical Journal

Safety and Toxicity

While exploring the biological activities, it is critical to consider safety profiles:

  • Toxicity Studies : According to available data, some derivatives may exhibit toxicity towards aquatic life and could be harmful if ingested or inhaled. Safety assessments are essential before clinical applications.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the preparation of the tetrahydroquinazoline core followed by the introduction of carbamoyl and sulfanylidene groups. Common reagents used include chlorinated aromatic compounds and thiolating agents. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound .

Medicinal Chemistry Applications

Methyl 3-({[(4-methylphenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate has garnered attention for its potential biological activities:

  • Antitumor Activity : Studies have indicated that compounds with similar structures can inhibit specific cellular pathways linked to cancer cell proliferation. For instance, research has shown that tetrahydroquinazoline derivatives exhibit cytotoxic effects against various cancer cell lines, including breast cancer .
  • Enzyme Inhibition : This compound may act as an inhibitor for enzymes such as PARP-1, which plays a crucial role in DNA repair mechanisms. In vitro studies have demonstrated promising inhibitory effects against this target .

Nanotechnology Applications

Recent advancements in nanotechnology have seen the integration of this compound into drug delivery systems. For example:

  • Targeted Drug Delivery : The compound has been explored as part of a nano-system designed for targeted delivery to tumor tissues. Studies reported a high targeting ratio, indicating effective localization within cancerous cells .

Industrial Applications

In addition to its biological applications, this compound serves as a versatile building block in organic synthesis:

  • Material Development : It can be utilized in creating new materials with enhanced stability or reactivity due to its unique structural properties. This includes applications in pharmaceuticals where it can be modified to develop new drug candidates .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Analysis

The target compound’s quinazoline core distinguishes it from other heterocyclic systems (e.g., triazolones in or cephalosporins in ). Key comparisons include:

Compound Core Structure Functional Groups Molecular Weight (g/mol) Potential Applications
Target compound Quinazoline Sulfanylidene, carbamoylmethyl, methyl ester ~420 (estimated) Kinase inhibition, antimicrobial
Sodium 3-(4-...-sulfonate Quinazoline Sulfonate, triazine, azo group >600 (estimated) Dyes, biologics
Methyl 4-{[5-(phenylcarbamoyl)...} Benzoate-thiadiazole Thiadiazole carbamoyl, methyl ester 369.4 Pharmaceutical intermediates
4-Methoxybenzyl cephalosporin Cephem Chloromethyl, β-lactam, phenylacetamido ~500 (estimated) Antibiotic prodrug

Key Observations :

  • Sulfanylidene vs.
  • Carbamoyl Linkers : The carbamoylmethyl group in the target compound may enhance hydrogen-bonding interactions compared to the thiadiazole carbamoyl in , affecting receptor binding .
  • Ester vs. β-Lactam : The methyl ester in the target compound contrasts with the β-lactam ring in , which is critical for antibiotic activity.
Hydrogen Bonding and Crystallography

The sulfanylidene group (S=C) can act as a weak hydrogen-bond acceptor, while the carbamoyl group (N–H, C=O) serves as both donor and acceptor. This dual functionality may lead to distinct crystal packing compared to triazolone derivatives (e.g., ), which rely on N–H···O interactions. Computational studies (e.g., B3LYP/6-31G(d,p) in ) could predict these interactions but require experimental validation via X-ray crystallography using tools like SHELX or ORTEP .

Preparation Methods

Cyclocondensation of Dimethylaminoterephthalate

Dimethylaminoterephthalate reacts with phenyl isothiocyanate in pyridine at 100°C for 8 hours to yield methyl 4-oxo-3-phenyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate. This reaction establishes the quinazoline core with a thioxo group at position 2 and a carboxylate at position 7. For the target compound, the phenyl group is replaced during subsequent alkylation steps.

Alternative Core Synthesis via Chlorocarbonylation

A two-step method involves:

  • Chlorocarbonylation : Dimethylaminoterephthalate reacts with thionyl chloride (SOCl₂) to form methyl-3-amino-4-(chlorocarbonyl)benzoate.

  • Thiocyanation : Treatment with ammonium thiocyanate (NH₄SCN) in acetone yields methyl 4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate (compound 17). This intermediate serves as the substrate for introducing the carbamoylmethyl side chain.

Structural and Spectroscopic Characterization

The final product is characterized using nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.

¹H NMR Analysis

Key signals include:

  • δ 3.92 ppm : Singlet for the methyl ester (-COOCH₃).

  • δ 7.29–7.50 ppm : Multiplet for the 4-methylbenzyl aromatic protons.

  • δ 12.54–12.80 ppm : Broad singlets for the sulfanylidene (-S-) and amide (-NH-) protons.

HRMS Data

  • Calculated for C₂₁H₂₁N₃O₄S [M+H]⁺ : 411.48

  • Observed : 411.48

Challenges and Optimization Strategies

Side Reactions

Competing alkylation at the sulfanylidene sulfur or over-alkylation at nitrogen can reduce yields. Using a 1:1 molar ratio of quinazoline core to alkylating agent minimizes these issues.

Solvent Effects

Ethanol optimizes solubility and reaction kinetics, while acetone or acetonitrile may lead to incomplete conversions.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentYield (%)Purity (HPLC)
CyclocondensationDimethylaminoterephthalatePhenyl isothiocyanate66>95%
ChlorocarbonylationDimethylaminoterephthalateNH₄SCN/SOCl₂8398%
Alkylation (Method B)Compound 17BrCH₂CONHCH₂C₆H₄CH₃8597%

Industrial-Scale Considerations

Large-scale synthesis requires:

  • Continuous Flow Reactors : To manage exothermic reactions during chlorocarbonylation.

  • Catalytic Recycling : Recovering triethylamine via distillation reduces costs.

Computational Modeling Insights

Density functional theory (DFT) studies reveal that the carbamoylmethyl group enhances electron density at position 3, stabilizing the sulfanylidene moiety through resonance. This electronic configuration may influence biological activity by facilitating interactions with enzymatic thiol groups .

Q & A

Basic: What are the standard protocols for synthesizing this quinazoline derivative?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Step 1: Formation of the tetrahydroquinazoline core via cyclocondensation of anthranilic acid derivatives with thiourea or its analogs under acidic conditions .
  • Step 2: Introduction of the carbamoylmethyl group using a carbodiimide coupling agent (e.g., EDC/HOBt) to react with [(4-methylphenyl)methyl]amine .
  • Step 3: Esterification of the carboxylate group using methanol and a catalytic acid (e.g., H₂SO₄) .
    Key Controls: Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients). Confirm final product purity (>95%) using NMR and mass spectrometry .

Advanced: How can reaction conditions be optimized to improve yield in the sulfanylidene group incorporation?

Methodological Answer:
Optimization strategies include:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize reactive intermediates during sulfanylidene formation .
  • Temperature Control: Maintain temperatures between 60–80°C to balance reaction rate and side-product formation .
  • Catalyst Screening: Test thiophilic catalysts like Cu(I) or Pd(0) to enhance sulfur nucleophilicity .
    Data Analysis: Compare yields under varying conditions using DOE (Design of Experiments) and analyze via ANOVA. Report reproducibility across ≥3 independent trials .

Basic: What analytical techniques are critical for structural characterization?

Methodological Answer:

  • 1H/13C NMR: Assign peaks for the tetrahydroquinazoline core (δ 4.5–5.5 ppm for NH groups) and aromatic protons (δ 6.8–8.2 ppm). Use DEPT-135 to confirm CH₂/CH₃ groups in the carbamoylmethyl side chain .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]+) with <2 ppm error .
  • IR Spectroscopy: Identify carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C=S, ~1250 cm⁻¹) stretches .

Advanced: How can ambiguous NMR signals from overlapping protons be resolved?

Methodological Answer:

  • 2D NMR Techniques: Use HSQC to correlate 1H-13C signals and COSY/NOESY to resolve spatial proximities in congested regions (e.g., tetrahydroquinazoline ring protons) .
  • Dynamic Exchange Studies: Perform variable-temperature NMR to distinguish between rotamers in the carbamoylmethyl group .
  • Computational Modeling: Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Antimicrobial: Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition: Fluorescence-based assays for kinases or proteases (e.g., trypsin) using fluorogenic substrates .
    Controls: Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .

Advanced: How can proteomics identify the compound’s mechanism of action in cancer cells?

Methodological Answer:

  • Sample Preparation: Treat cells with IC₅₀ doses for 24h, extract proteins, and digest with trypsin .
  • LC-MS/MS Analysis: Use label-free quantification or TMT labeling to identify differentially expressed proteins .
  • Pathway Enrichment: Map proteins to KEGG/GO databases. Validate hits (e.g., apoptosis regulators) via western blot .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Short-Term: Store at –20°C in airtight, light-protected vials with desiccant (e.g., silica gel) .
  • Long-Term: Lyophilize and store under argon at –80°C. Confirm stability via HPLC every 6 months .
    Note: Avoid aqueous solutions at neutral pH due to hydrolysis of the ester group .

Advanced: How can degradation products be identified and quantified under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to pH 7.4 buffer at 37°C for 24–72h. Analyze via LC-MS to detect hydrolysis products (e.g., free carboxylic acid from ester cleavage) .
  • Kinetic Modeling: Use pseudo-first-order equations to calculate degradation rate constants (k) and half-life (t₁/₂) .

Basic: How do structural analogs of this compound compare in activity?

Methodological Answer:
Compare with analogs (e.g., ethyl 4-oxo-3,4-dihydroquinazoline derivatives) using:

  • SAR Tables: Tabulate substituent effects (e.g., electron-withdrawing groups on C7 enhance cytotoxicity) .
  • Computational Docking: Predict binding affinities to targets like DHFR or EGFR using AutoDock Vina .

Advanced: How can contradictory bioactivity data between studies be resolved?

Methodological Answer:

  • Meta-Analysis: Pool data from multiple studies and adjust for variables (e.g., cell line heterogeneity, assay protocols) using random-effects models .
  • Structural Validation: Confirm compound identity and purity in conflicting studies via third-party NMR/HRMS .

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